N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9O2/c1-2-25-11-5-4-9-18-19-10(23(9)20-11)8-16-13(24)12-17-14-15-6-3-7-22(14)21-12/h3-7H,2,8H2,1H3,(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCPMDAZNQXRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NN4C=CC=NC4=N3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
This compound acts as an inhibitor of the c-Met receptor. By binding to this receptor, it prevents the activation of the receptor’s kinase domain, thereby inhibiting the downstream signaling pathways.
Biochemical Pathways
The inhibition of the c-Met receptor disrupts several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis.
Pharmacokinetics
Like many other small molecule inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces.
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cells expressing the c-Met receptor. This can lead to the reduction of tumor growth in cancers that overexpress this receptor.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain enzymes in the liver can affect the metabolism and hence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to demonstrate nanomolar inhibition of MET kinase activity.
Cellular Effects
Preliminary studies suggest that it has significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound undergoes decarboxylation in hot ethanol.
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structural features that include multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound's structure integrates a triazolo-pyridazine moiety with a triazolo-pyrimidine framework. The incorporation of an ethoxy group enhances its solubility and may influence its biological interactions. The molecular formula is with a molecular weight of 339.31 g/mol .
Biological Activity Overview
Compounds with similar structural motifs have demonstrated a range of biological activities, including anticancer and antimicrobial properties. The specific biological activity of this compound remains to be fully elucidated but is expected to align with these observed activities due to its structural similarities .
Potential Activities
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific molecular pathways.
- Enzyme Inhibition : The compound may interact with enzymes and receptors involved in tumor growth and progression.
- Kinase Inhibition : It has been noted that compounds sharing structural features often act as inhibitors of receptor tyrosine kinases such as c-Met .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Triazole Rings : Utilizing appropriate reagents to construct the triazole frameworks.
- Methylation : Introducing methyl groups at specific positions to enhance biological activity.
- Carboxamide Formation : Finalizing the structure by forming the carboxamide functional group through condensation reactions.
Case Studies and Research Findings
Research has indicated that compounds similar in structure to this compound exhibit significant biological activities:
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide | Pyrrolidine ring | Anticancer | Enhanced solubility |
| 6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazine | Pyridine ring | Antimicrobial | Lacks chromene structure |
| 8-Hydroxyquinoline derivatives | Hydroxyquinoline core | Antibacterial | Similar heterocyclic nature |
These comparisons highlight the uniqueness of N-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin) due to its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework .
The mechanism of action for this compound likely involves:
- Binding to Active Sites : The compound may inhibit enzyme activity by binding to active sites on target proteins.
- Disruption of Signaling Pathways : By inhibiting key kinases such as c-Met involved in cancer progression and metastasis , it could disrupt critical signaling pathways.
Scientific Research Applications
Key Properties
- Molecular Formula : C₁₈H₁₈N₆O₂
- Molecular Weight : 338.38 g/mol
- Purity : Generally ≥ 95%
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. Research focusing on the inhibition of influenza A virus polymerase has shown that derivatives of triazole-based compounds can effectively target viral replication mechanisms. For instance, compounds targeting the PA-PB1 interface of the polymerase complex have demonstrated significant antiviral activity against influenza viruses .
Antibacterial Properties
The compound's interaction with bacterial proteins such as ZipA in Escherichia coli and Shigella flexneri suggests potential applications in combating bacterial infections. By stabilizing FtsZ protofilaments, it influences bacterial cell division processes. This mechanism highlights its potential as a lead compound for developing new antibacterial agents .
Antiproliferative Effects
Triazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. The unique structural features of this compound may enhance its efficacy in inhibiting tumor growth through modulation of key signaling pathways involved in cell proliferation and survival .
Biochemical Pathway Interactions
The compound's ability to bind with various enzymes and receptors indicates its versatility in modulating biochemical pathways. This property is crucial for its application in drug development where specific pathway targeting can lead to improved therapeutic outcomes .
Table: Summary of Relevant Case Studies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the triazolo-pyridazine and triazolo-pyrimidine cores. Key steps include:
- Coupling reactions : Amide bond formation between the triazolo-pyridazine and triazolo-pyrimidine moieties, often using carbodiimide-based coupling agents .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
- Catalysts : Triethylamine is frequently employed to neutralize acidic byproducts and drive reactions to completion .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or preparative HPLC is critical for isolating high-purity products .
Optimization Table :
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Amidation | Temperature, solvent | 60°C, DMF |
| Purification | Mobile phase | Ethyl acetate:hexane (3:7) |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic shifts for ethoxy (-OCH2CH3) and triazole protons (δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Kinase inhibition assays : Test against protein kinases (e.g., p38 MAPK, TAK1) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme-linked immunosorbent assays (ELISA) : Quantify cytokine modulation in inflammatory models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
- Systematic substitution : Replace the ethoxy group with methoxy, hydroxyl, or halogens to assess steric/electronic impacts.
- Biological testing : Compare IC50 values across analogs in kinase inhibition assays .
- Key SAR Findings :
| Substituent | Activity (p38 MAPK IC50) |
|---|---|
| -OCH2CH3 | 12 nM |
| -OCH3 | 28 nM |
| -Cl | 45 nM |
| Data adapted from structural analogs in |
Q. What computational methods are suitable for predicting target interactions, and how can molecular docking validate these predictions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB: 3D83 for p38 MAPK). Focus on hydrogen bonding with hinge regions (e.g., Met109) and hydrophobic interactions .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- Validation : Correlate docking scores (ΔG binding) with experimental IC50 values .
Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS to detect hepatic metabolites that may reduce activity .
- Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance in vivo exposure .
Data Contradiction Analysis
- Issue : Discrepancies in reported kinase selectivity (e.g., CB2 vs. p38 MAPK inhibition).
- Resolution :
- Validate assay conditions (e.g., ATP concentrations, enzyme sources).
- Perform counter-screens against related kinases (e.g., JNK, ERK) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
